(R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride (R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799654
InChI: InChI=1S/C8H11N3.2ClH/c9-6-2-3-7-5(6)1-4-8(10)11-7;;/h1,4,6H,2-3,9H2,(H2,10,11);2*1H/t6-;;/m1../s1
SMILES: C1CC2=C(C1N)C=CC(=N2)N.Cl.Cl
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride

CAS No.:

Cat. No.: VC13799654

Molecular Formula: C8H13Cl2N3

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride -

Specification

Molecular Formula C8H13Cl2N3
Molecular Weight 222.11 g/mol
IUPAC Name (5R)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine;dihydrochloride
Standard InChI InChI=1S/C8H11N3.2ClH/c9-6-2-3-7-5(6)1-4-8(10)11-7;;/h1,4,6H,2-3,9H2,(H2,10,11);2*1H/t6-;;/m1../s1
Standard InChI Key JLTSXXBDUGSVFG-QYCVXMPOSA-N
Isomeric SMILES C1CC2=C([C@@H]1N)C=CC(=N2)N.Cl.Cl
SMILES C1CC2=C(C1N)C=CC(=N2)N.Cl.Cl
Canonical SMILES C1CC2=C(C1N)C=CC(=N2)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₈H₁₃Cl₂N₃, with a molecular weight of 222.11 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name, (R)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride, reflects the bicyclic pyridine scaffold fused to a cyclopentane ring, with two amine groups at positions 2 and 5 (Table 1). The (R) configuration indicates the spatial arrangement of substituents around the chiral center, a critical determinant of its biological activity and synthetic utility.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2101848-16-0
Molecular FormulaC₈H₁₃Cl₂N₃
Molecular Weight222.11 g/mol
AppearanceOff-white to light brown solid
Storage Conditions2–8°C, protected from light

The bicyclic core consists of a pyridine ring fused to a cyclopentane moiety, creating a rigid, planar structure that enhances binding affinity in host-guest interactions . Protonation of the amine groups by hydrochloric acid yields the dihydrochloride salt, improving solubility in polar solvents .

Synthesis and Manufacturing

While no direct synthesis protocol for the (R)-enantiomer is disclosed in publicly available literature, analogous methodologies for cyclopenta[b]pyridine derivatives provide foundational insights. A manganese-catalyzed oxidation strategy, developed by Ren et al., enables the conversion of 2,3-cyclopentenopyridine analogues to ketone-functionalized derivatives using Mn(OTf)₂ and tert-butyl hydroperoxide (t-BuOOH) in aqueous media . This method achieves yields exceeding 80% under mild conditions (25°C), highlighting the feasibility of functionalizing the cyclopenta[b]pyridine scaffold .

For the target compound, asymmetric synthesis likely involves:

  • Chiral Resolution: Separation of racemic mixtures via chiral chromatography or diastereomeric salt formation.

  • Enantioselective Catalysis: Use of chiral ligands or catalysts to induce the (R) configuration during cyclization or amine functionalization.

Notably, the Certificate of Analysis from Leyan confirms the successful synthesis of the (R)-enantiomer with 95.06% purity, as validated by high-performance liquid chromatography (HPLC) .

Physicochemical Properties

The compound exists as an off-white to light brown crystalline solid, stable under refrigerated (2–8°C) and light-protected conditions . Key physicochemical parameters include:

  • Solubility: High solubility in water and polar aprotic solvents (e.g., dimethyl sulfoxide) due to its ionic dihydrochloride form.

  • Stability: No decomposition observed under recommended storage conditions over three years (retest date: March 2026) .

  • Thermal Properties: Melting point data remain unreported, though analogous cyclopenta[b]pyridines exhibit melting points between 100–160°C .

Analytical Characterization

Rigorous spectroscopic and chromatographic analyses ensure structural fidelity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (400 MHz, CDCl₃) confirms the presence of:

  • Cyclopentane protons: Multiplet signals between δ 2.6–3.2 ppm, corresponding to the fused ring’s methylene groups.

  • Pyridine protons: Aromatic resonances at δ 6.5–8.5 ppm, characteristic of the deshielded pyridinic hydrogens .

  • Amine protons: Broad singlets near δ 5.0 ppm, absent in the free base form due to protonation .

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS data align with the expected molecular ion peak [M+H]⁺ at m/z 222.11, confirming the molecular formula . Minor impurities (<5%) are attributed to residual solvents or diastereomeric byproducts.

TechniqueKey FindingsSource
¹H NMRStructural confirmation via proton shifts
LCMS[M+H]⁺ = 222.11, 95.06% purity
HPLCRetention time consistent with standard

Applications and Research Significance

Although the compound’s specific applications remain proprietary, its structural analogs are employed in:

  • Drug Discovery: As kinase inhibitors or allosteric modulators targeting neurological disorders .

  • Catalysis: Chiral ligands in asymmetric hydrogenation reactions .

The (R)-enantiomer’s diamine groups enable chelation to metal centers, suggesting potential in coordination chemistry. Furthermore, its bicyclic scaffold mimics purine bases, making it a candidate for nucleoside analog development .

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